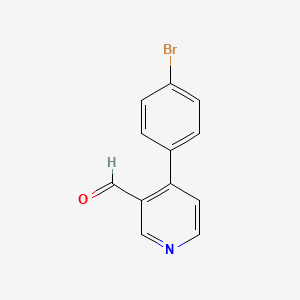

4-(4-Bromophenyl)nicotinaldehyde

描述

Significance of Nicotinaldehyde Scaffolds in Modern Heterocyclic Chemistry

Nicotinaldehyde and its derivatives are of considerable interest in modern heterocyclic chemistry due to their utility as key intermediates in the synthesis of a wide array of functionalized pyridine-containing compounds. exsyncorp.com The pyridine (B92270) ring is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov The aldehyde group in nicotinaldehydes is readily transformed into various other functional groups, making it a valuable handle for molecular elaboration. For instance, it can undergo condensation reactions to form Schiff bases and participate in various coupling reactions to construct more complex molecular architectures. nih.gov This versatility has led to the use of nicotinaldehyde derivatives in the development of compounds with diverse biological activities. nih.govnih.gov

Strategic Importance of Brominated Aromatic Moieties in Organic Synthesis

The presence of a bromine atom on the phenyl ring of 4-(4-Bromophenyl)nicotinaldehyde is of strategic importance in organic synthesis. Brominated aromatic compounds are highly valued as versatile synthetic intermediates. fiveable.meresearchgate.netnih.gov The carbon-bromine bond can be readily converted into other functional groups through various transformations. sci-hub.se Most notably, aryl bromides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. youtube.comlibretexts.orgnih.govresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. researchgate.net The ability to selectively introduce new substituents at the position of the bromine atom provides a powerful strategy for the synthesis of a diverse library of compounds for various research applications. fiveable.menih.gov

Synthetic Approaches

The synthesis of this compound typically involves a cross-coupling reaction to form the key carbon-carbon bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling is a widely employed method for this purpose. libretexts.orgnih.govnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. youtube.com In the context of synthesizing this compound, this could involve the reaction of a bromonicotinaldehyde derivative with 4-bromophenylboronic acid or, conversely, the coupling of a nicotinaldehyde boronic acid or ester with a dibromobenzene derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. youtube.comnih.gov

Research Applications

The unique structural features of this compound make it a valuable building block in several areas of chemical research. Its bifunctional nature, possessing both a reactive aldehyde group and a synthetically versatile bromo-aromatic moiety, allows for its use in the construction of a variety of more complex molecules.

One significant application lies in its use as a precursor for the synthesis of more elaborate heterocyclic systems. The aldehyde functionality can be readily converted into other groups or used in condensation reactions to build larger molecular scaffolds. For example, it can be used to synthesize isoxazole (B147169) derivatives, which are of interest in medicinal and materials chemistry. odinity.com

Furthermore, the bromophenyl group serves as a handle for post-synthetic modification via cross-coupling reactions. researchgate.netnih.gov This allows for the introduction of a wide range of substituents, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and materials science. This approach has been utilized in the synthesis of various biologically active molecules and functional materials. google.comnih.gov

Below are interactive tables detailing the chemical properties and identifiers of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 376646-65-0 |

| Molecular Formula | C12H8BrNO |

| Molecular Weight | 262.1 g/mol |

Table 2: Compound Names and Identifiers

| Compound Name | Synonyms | CAS Number |

|---|---|---|

| This compound | 4-(4-BROMOPHENYL)-3-PYRIDINECARBOXALDEHYDE | 376646-65-0 |

| 4-(3-Bromophenyl)nicotinaldehyde | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | 376646-64-9 bldpharm.com |

| 4-(4-Bromophenyl)pyridine | - | 39795-60-3 sigmaaldrich.com |

| 3-(4-Bromophenyl)pyridine | - | 129013-83-8 nih.gov |

| 4-(4-Bromophenyl)piperidine | - | 80980-89-8 nih.gov |

| 4-Pyridinecarboxaldehyde (B46228) | Isonicotinaldehyde | 872-85-5 chemicalbook.com |

| 3-Nicotinaldehyde | 3-Pyridinecarboxaldehyde | 500-22-1 |

| Isoniazid | Isonicotinic acid hydrazide wikipedia.org | 54-85-3 wikipedia.org |

| 4-Bromoacetophenone | - | 99-90-1 |

| 2,6-Bis(4-bromophenyl)pyridine | - | - nih.gov |

| 3,5-Bis(4-bromophenyl)pyridine | - | - nih.gov |

| 2,5-Bis(4-cyanophenyl)pyridine | - | - nih.gov |

| 4-(4-Hydroxyphenyl)piperazine | - | - nih.gov |

| 4-(4-Bromophenyl)-4-hydroxypiperidine | BPHP nih.gov | - nih.gov |

属性

IUPAC Name |

4-(4-bromophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFGJNGSSAQRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromophenyl Nicotinaldehyde

Vilsmeier Reagent-Mediated Synthetic Pathways

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com It involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate. chemistrysteps.comwikipedia.org

Utilization of 2-(4-Bromophenyl)propan-2-ol (B1280599) as a Precursor with Vilsmeier Reagent and Ammonium (B1175870) Acetate (B1210297)

A specific application of the Vilsmeier-Haack reaction towards the synthesis of related structures involves the reaction of precursors with the Vilsmeier reagent followed by treatment with ammonium acetate. While direct synthesis of 4-(4-bromophenyl)nicotinaldehyde using 2-(4-bromophenyl)propan-2-ol via this exact one-pot method is not explicitly detailed in the provided results, the underlying principles of the Vilsmeier-Haack reaction on similar substrates are well-established. The reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate has been shown to yield a substituted nicotinate, demonstrating the utility of ammonium acetate in constructing the pyridine (B92270) ring. researchgate.net

Exploration of Reaction Conditions and Optimization Strategies for Vilsmeier-Haack Formylation

The efficiency of the Vilsmeier-Haack reaction is highly dependent on the nature of the substrate and the reaction conditions. The reactivity of the aromatic or heterocyclic ring is a crucial factor, with electron-rich systems being more amenable to formylation. organic-chemistry.orgwikipedia.org The choice of the amide and the halogenating agent can also influence the outcome. While DMF and POCl₃ are commonly used, other reagents can be employed. ijpcbs.com Optimization strategies often involve adjusting the stoichiometry of the reagents, the reaction temperature, and the work-up procedure to maximize the yield of the desired aldehyde and minimize the formation of byproducts. The hydrolysis of the intermediate iminium salt is a critical final step to furnish the aldehyde. chemistrysteps.comwikipedia.org

Palladium-Catalyzed Cross-Coupling Approaches to Nicotinaldehyde Frameworks

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been widely applied to the synthesis of biaryl compounds, including substituted nicotinaldehydes. nih.govyoutube.com

Application of Suzuki-Miyaura Coupling in the Construction of Substituted Nicotinaldehydes

The Suzuki-Miyaura coupling reaction provides a versatile method for the synthesis of this compound. This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com

In the context of synthesizing this compound, a common strategy would involve the coupling of a bromonicotinaldehyde derivative with (4-bromophenyl)boronic acid or, conversely, coupling 4-chloronicotinaldehyde (B38066) with a (4-bromophenyl)boronic acid derivative. For instance, the synthesis of various 2-arylnicotinaldehydes has been successfully achieved by reacting 2-bromonicotinaldehyde with different arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a dioxane/water solvent system. nih.gov This general approach is highly adaptable for the synthesis of 4-substituted nicotinaldehydes.

Recent advancements have focused on developing more sustainable and cost-effective Suzuki-Miyaura coupling conditions. These include the use of ligand-free palladium catalysts like Pd/C, which can be recycled, and employing environmentally benign solvent systems such as ethanol/water mixtures. pku.edu.cn These modified conditions have been shown to be effective for the coupling of aryl halides with phenylboronic acid, suggesting their potential applicability to the synthesis of this compound. pku.edu.cn

| Parameter | Description | Examples from Literature | Citation |

|---|---|---|---|

| Palladium Catalyst | The metal catalyst that facilitates the cross-coupling reaction. | Pd(PPh₃)₄, Pd/C, Pd-bpydc-Ln complexes | nih.govpku.edu.cnresearchgate.net |

| Aryl Halide | The pyridine derivative bearing a halogen (e.g., Br, Cl) at the desired position for coupling. | 2-bromonicotinaldehyde, 4-bromonicotinaldehyde, 4-chloronicotinaldehyde | nih.gov |

| Organoboron Reagent | The coupling partner that provides the aryl group to be introduced. | (4-bromophenyl)boronic acid, various arylboronic acids | nih.govpku.edu.cn |

| Base | Activates the organoboron reagent and facilitates transmetalation. | K₃PO₄, K₂CO₃, various other inorganic bases | nih.govpku.edu.cnresearchgate.net |

| Solvent | The medium in which the reaction is carried out. | Dioxane/water, Ethanol/water | nih.govpku.edu.cn |

Mechanistic Considerations of Palladium-Catalyzed C-C Bond Formation in Nicotinaldehyde Synthesis

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., bromonicotinaldehyde). This step forms a palladium(II) intermediate. youtube.com

Transmetalation: The aryl group from the organoboron reagent is then transferred to the palladium(II) complex. This step is facilitated by the base, which activates the boronic acid. youtube.com

Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product, this compound. This step also regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.comyoutube.com

The efficiency of this cycle can be influenced by various factors, including the nature of the ligands on the palladium catalyst, the choice of base, and the reaction solvent. researchgate.net

Reductive Synthesis Routes

Another potential, though less frequently documented, approach for the synthesis of nicotinaldehydes is through the reduction of corresponding nitrile derivatives. The catalytic hydrogenation of aromatic nitriles, such as 3-cyanopyridine, to the corresponding aldehydes can be achieved using catalysts like Raney-nickel. googleapis.com However, this method often requires strongly acidic conditions to achieve selectivity, which can lead to catalyst poisoning and corrosion issues. googleapis.com While a direct application for the synthesis of this compound from a corresponding nitrile precursor is not detailed, this reductive strategy remains a theoretical possibility.

Reduction of Nicotinic Acid Morpholinamides and Related Derivatives

A significant pathway for the synthesis of nicotinaldehydes involves the reduction of corresponding nicotinic acid morpholinamides. google.com This method is advantageous as the morpholinamide group serves as a stable and effective precursor that can be selectively reduced to the aldehyde. Nicotinaldehydes are important as intermediates in industrial organic chemistry, particularly for creating high-value products in crop protection and pharmaceuticals. google.com

The general process involves the preparation of the nicotinic acid morpholinamide, which can then be reduced to the target aldehyde. For instance, a related compound, 5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide, was synthesized with a yield of 93% before recrystallization. google.com This amide is then subjected to a reductive process to yield the corresponding nicotinaldehyde. This approach is applicable to the synthesis of this compound, where the corresponding 4-(4-Bromophenyl)nicotinic acid morpholinamide would be the key intermediate.

Investigation of Selective Reduction Conditions for Aldehyde Preservation

A critical aspect of synthesizing nicotinaldehydes is the prevention of over-reduction to the corresponding alcohol or other side reactions. google.com The choice of reducing agent and reaction conditions is paramount to preserving the aldehyde functionality.

The field of organic synthesis has extensively studied selective reductions. dokumen.pub Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common, but their reactivity must be carefully modulated. jsynthchem.com While LiAlH₄ is highly reactive and reduces most functional groups, sodium borohydride is a milder agent that typically reduces aldehydes and ketones. jsynthchem.com However, for the reduction of a stable amide to an aldehyde without proceeding to the alcohol, more specialized conditions or reagents are often necessary.

Research into chemoselective reductions offers solutions. For example, activating a carboxylic acid as a mixed anhydride (B1165640) followed by reduction with sodium borohydride at low temperatures (e.g., -15°C) has been shown to selectively produce an alcohol from an acid in the presence of a ketone. scirp.org This highlights the critical role of temperature; lower temperatures can enhance selectivity and prevent over-reduction. scirp.org For the reduction of amides, modified alumino- and borohydrides with bulky substituents can provide the necessary steric hindrance to stop the reduction at the aldehyde stage. rushim.ru The careful selection of these reagents and precise control over reaction parameters are essential for maximizing the yield of the desired aldehyde.

Emerging Synthetic Techniques

To overcome the limitations of conventional heating methods, which can be slow and energy-intensive, modern techniques are being integrated into organic synthesis.

Integration of Microwave-Assisted Organic Synthesis (MAOS) in Nicotinaldehyde Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over traditional heating methods. ajrconline.orgijnrd.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through dielectric heating, which involves the interaction of microwaves with polar molecules in the mixture. nih.govresearchgate.net This process leads to a rapid and uniform rise in temperature, dramatically reducing reaction times from hours to mere minutes. chemicaljournals.comuns.ac.id

The application of MAOS can lead to faster reactions, higher product yields, and improved purity. ijnrd.org For example, in the synthesis of chalcone (B49325) derivatives, a reaction that required 3 hours using conventional methods was completed in just 45 seconds under microwave irradiation. uns.ac.id Similarly, the synthesis of other heterocyclic compounds has shown substantial improvements in yield and reduction in reaction time when using microwave assistance. arkat-usa.orgresearchgate.net

These benefits are directly applicable to the synthesis of this compound. By employing MAOS, the synthesis of the nicotinic acid morpholinamide precursor or its subsequent reduction could be accelerated, leading to a more efficient, economical, and environmentally friendly process. ajrconline.orgat.ua

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Chalcone This table illustrates the typical advantages of MAOS as documented in the synthesis of 4'-bromochalcone, a compound also featuring a bromophenyl group.

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | 3 hours | 45 seconds | uns.ac.id |

| Yield | 94.61% | 89.39% | uns.ac.id |

Note: While the yield was slightly higher in this specific conventional example, the drastic reduction in time with comparable yield highlights the efficiency of MAOS.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the precise molecular structure of 4-(4-Bromophenyl)nicotinaldehyde in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the chemical environment of each atom, confirming the arrangement of the substituted pyridine (B92270) and bromophenyl rings.

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aldehyde proton and the aromatic protons on both the pyridine and bromophenyl rings.

The most downfield signal is expected to be the aldehyde proton (-CHO) , appearing as a singlet typically in the range of δ 9.5–10.5 ppm. organicchemistrydata.orgchemicalbook.comchemicalbook.com This significant downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.

The protons on the pyridine ring are expected to show characteristic shifts and coupling patterns:

H-2 and H-6 protons: These protons, adjacent to the nitrogen atom, are the most deshielded of the ring protons and would likely appear as doublets. The H-2 proton, being ortho to the aldehyde group, might be shifted further downfield.

H-5 proton: This proton would appear as a doublet, coupled to the H-6 proton.

The 4-bromophenyl ring protons are expected to exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to two protons.

The doublet for the protons ortho to the bromine atom (H-3' and H-5') and the doublet for the protons meta to the bromine atom (H-2' and H-6') arise from their distinct chemical environments. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~10.1 | s | 1H | Aldehyde (-CHO) |

| ~8.8-9.1 | d | 1H | Pyridine H-2 |

| ~8.6-8.8 | d | 1H | Pyridine H-6 |

| ~7.5-7.7 | m | 4H | Bromophenyl (AA'BB') |

| ~7.4-7.5 | d | 1H | Pyridine H-5 |

Note: Predicted values are based on analyses of similar structures. organicchemistrydata.orgchemicalbook.comchemicalbook.comresearchgate.netrsc.orgchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Characterization

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, twelve distinct signals are expected.

Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) is the most deshielded, with a characteristic chemical shift in the range of δ 190–200 ppm. researchgate.netopenstax.org Its conjugation with the pyridine ring shifts it slightly upfield compared to saturated aldehydes. openstax.org

Aromatic Carbons: The ten aromatic carbons will appear in the typical downfield region of δ 110–160 ppm.

The carbon attached to the bromine atom (C-4') will be influenced by the heavy atom effect, which can cause an upfield shift compared to what would be expected based on electronegativity alone.

The pyridine carbons will have shifts influenced by the nitrogen atom and the aldehyde substituent. For instance, C-2 and C-6, being adjacent to the nitrogen, will be significantly deshielded. researchgate.netchemicalbook.com

The quaternary carbons (C-4, C-1', C-4') will generally show weaker signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~191 | Aldehyde (C=O) |

| ~150-155 | Pyridine C-2, C-6 |

| ~120-148 | Aromatic & Pyridine C-3, C-4, C-5, C-1', C-2', C-3', C-4', C-5', C-6' |

Note: Predicted values are based on analyses of similar structures. researchgate.netopenstax.orgchemicalbook.comrsc.orgnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

The FTIR spectrum is crucial for identifying the primary functional groups present in the molecule. Key vibrational modes for this compound include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected. Due to conjugation with the aromatic pyridine system, this band is typically found around 1700-1710 cm⁻¹ . openstax.orgpressbooks.pubspectroscopyonline.com

Aromatic C-H Stretch: These absorptions appear as a group of weaker bands typically above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon bonds within the phenyl and pyridine rings. researchgate.netresearchgate.net

Aldehyde C-H Stretch: Two distinct, weak to medium bands are characteristic of the aldehyde C-H bond, often appearing near 2720 cm⁻¹ and 2820 cm⁻¹ . spectroscopyonline.compressbooks.pub The lower frequency band is particularly diagnostic for aldehydes.

C-Br Stretch: The vibration associated with the carbon-bromine bond is expected to appear as a medium to strong band in the lower frequency region of the spectrum, typically between 500-680 cm⁻¹ . seab.gov.sg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The extended π-conjugated system, which spans the bromophenyl ring, the pyridine ring, and the carbonyl group, gives rise to characteristic electronic transitions.

π → π Transitions:* Intense absorption bands are expected due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals. The extensive conjugation in the molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths compared to the non-conjugated parent chromophores. youtube.comlibretexts.org

n → π Transitions:* A weaker absorption band at a longer wavelength, corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is also anticipated. This transition is often submerged by the more intense π → π* bands. acs.orgresearchgate.net

For conjugated systems like this, the primary π → π* transition is typically observed in the 250-350 nm range. spectrabase.comrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the precise mass and elemental composition of a molecule with high accuracy.

For this compound, with a molecular formula of C₁₂H₈BrNO , the calculated monoisotopic mass is 260.9838 m/z . An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm) of this calculated mass, thus confirming the molecular formula. chemrxiv.org

A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orglibretexts.orgchemguide.co.uk This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. bohrium.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

The primary structural question in these molecules is the relative orientation of the phenyl and pyridine rings. Due to steric hindrance, a completely coplanar arrangement is often not favored. Instead, the rings are typically twisted with respect to each other, and the degree of this torsion is a key feature revealed by X-ray diffraction.

Structural Insights from Related Biphenyl (B1667301) and Terpyridine Derivatives

Studies on non-ortho-substituted diphenyls, such as 4-bromo-4'-nitrodiphenyl, have shown that the two six-membered rings are not coplanar. In the case of 4-bromo-4'-nitrodiphenyl, the rings were found to be twisted relative to each other by approximately 35° around the long molecular axis. bath.ac.uk This fundamental observation of non-coplanarity is a recurring theme in the crystal structures of more complex derivatives.

This trend is also observed in more complex systems like 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. researchgate.net In these molecules, the central pyridine ring is twisted relative to the attached 4-bromophenyl ring. For instance, in 4′-(p-bromophenyl)terpyridine, the angle between the mean plane of the bromophenyl group and the central pyridine ring is reported to be 22.83°. researchgate.net This twisting is a common feature for substituted 4'-phenylterpyridine derivatives. researchgate.net

Analysis of a Dihydropyridine Derivative

A particularly insightful related structure is that of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. nih.gov In this compound, the central pyridine ring is largely planar. nih.gov The attached phenyl and bromophenyl rings are not coplanar with this central ring. The pyridine ring subtends a dihedral angle of 65.8(2)° with the bromophenyl ring. nih.gov In turn, the phenyl and bromophenyl rings have a dihedral angle of 63.1(2)° with each other. nih.gov This significant deviation from planarity highlights the steric pressures at play.

The crystal packing of this derivative is stabilized by a network of intermolecular interactions. Notably, C—Br⋯π interactions connect molecules into zigzag chains. nih.gov Further stability is provided by C—H⋯N and C—H⋯O hydrogen bonds, which create a three-dimensional network. nih.gov Hirshfeld surface analysis revealed that H⋯H (36.2%), C⋯H/H⋯C (21.6%), N⋯H/H⋯N (12.2%), and Br⋯H/H⋯Br (10.8%) interactions are the most significant contributors to the crystal packing. nih.gov

Crystallographic Data of a Thiazole (B1198619) Derivative

Further structural context can be obtained from the crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. cardiff.ac.uk This compound, containing a 4-bromophenyl group attached to a thiazole ring, provides crystallographic parameters that are indicative of the packing of such molecules in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₁₆Br₂FN₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (no. 14) |

| a (Å) | 14.9517(9) |

| b (Å) | 5.4857(3) |

| c (Å) | 27.9582(17) |

| β (°) | 102.434(6) |

| Volume (ų) | 2239.4(2) |

| Z | 4 |

| Temperature (K) | 296 |

Data sourced from Baashen et al., 2021. cardiff.ac.uk

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For compounds related to 4-(4-bromophenyl)nicotinaldehyde, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and predict various properties. nih.govnih.govscispace.com These calculations have shown good agreement between theoretical and experimental data for bond lengths and angles in similar structures. nih.gov

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. nih.govresearchgate.net

In studies of related bromophenyl-containing heterocyclic compounds, the HOMO and LUMO are often localized over the planar aromatic systems. For instance, in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, analysis revealed the pure π character of the aromatic rings, with the highest electron density on the phenyl ring. nih.gov The HOMO-LUMO energy gap for this molecule was calculated to be 4.343 eV. nih.gov In another related derivative, the HOMO and LUMO were found to be distributed across the entire molecule, with a calculated energy gap of 2.3591 eV. nih.gov

The energies of HOMO and LUMO, along with the energy gap, are instrumental in understanding the charge transfer that can occur within the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more chemically reactive. nih.gov

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | - | - | 4.343 | DFT/B3LYP/6-311++G(d,p) nih.gov |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | DFT/B3LYP/6-311G(d,p) nih.gov |

| 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | - | - | - | HF/6-31G(d), B3LYP/6-31G, B3LYP/6-311++G(d,p) nih.gov |

Quantum Chemical Descriptors and Reactivity Prediction

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), chemical potential (μ), electrophilicity (ω), and softness (σ). nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness, derived from a larger HOMO-LUMO gap, indicates lower reactivity. The electrophilicity index helps in understanding the molecule's ability to accept electrons. These parameters are valuable in predicting how a molecule will interact with other chemical species. nih.govnih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. nih.gov |

| Electrophilicity (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

| Softness (σ) | 1 / η | The reciprocal of hardness, indicating higher reactivity. nih.gov |

Molecular Docking Simulations for Interaction Analysis (Applied to derivatives for insights into binding motifs)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of derivatives of this compound, docking studies are crucial for understanding their potential interactions with biological targets, such as enzymes or receptors. nih.gov

These simulations help to identify key binding motifs and intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for the biological activity of the compound. nih.govcsfarmacie.cz For example, docking studies on pyrazoline derivatives containing a bromophenyl group have suggested potential inhibitory activity against certain enzymes, highlighting the importance of specific structural features for binding. nih.gov The binding energy, calculated during docking, provides an estimate of the affinity between the ligand and its target. nih.gov

Advanced Computational Analyses

To gain a deeper understanding of the electronic properties and intermolecular interactions, more advanced computational methods are applied to systems related to this compound.

Natural Bond Orbital (NBO) Analysis and Natural Population Analysis (Applicable to related systems for charge distribution)

Natural Population Analysis (NPA), a feature of NBO analysis, calculates the distribution of electron density among the atoms in a molecule, providing "natural atomic charges." wisc.edu These charges are generally considered more robust than those from other methods like Mulliken population analysis. wisc.edu

Molecular Electrostatic Potential (MEP) Surface Analysis (Applicable to related systems for intermolecular interactions)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scispace.comnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). scispace.com For instance, in a related pyrazoline derivative, MEP analysis showed that the negative charge was concentrated around the carbonyl group, while the positive potential was located over the aromatic rings, indicating the likely sites for intermolecular interactions. nih.gov This information is critical for understanding how the molecule might interact with other molecules, including biological receptors.

Reactivity Profile and Derivatization Strategies of 4 4 Bromophenyl Nicotinaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is a classic electrophilic center, readily participating in nucleophilic additions and condensation reactions. masterorganicchemistry.com These transformations are fundamental to constructing larger molecules and introducing new functionalities.

The aldehyde group of 4-(4-Bromophenyl)nicotinaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction typically involves refluxing the aldehyde with an appropriate amine, often with a catalytic amount of acid. researchgate.net The formation of the C=N double bond is a versatile method for creating precursors to various heterocyclic compounds and ligands for metal complexes. researchgate.netresearchgate.net Schiff bases derived from substituted aldehydes are of significant interest due to their coordination chemistry and biological activities. researchgate.netekb.eg

The general mechanism is a nucleophilic addition-elimination, where the amine first adds to the carbonyl carbon, followed by the elimination of a water molecule to form the stable imine product. chemguide.co.uk For instance, the reaction of 2-acetamidobenzaldehyde with 4-bromoaniline (B143363) proceeds via reflux in methanol (B129727) to yield the corresponding Schiff base. researchgate.net

Table 1: Representative Schiff Base Formation

| Aldehyde Reactant | Amine Reactant | Conditions | Product Type |

|---|---|---|---|

| 2-Acetamidobenzaldehyde | 4-Bromoaniline | Methanol, Reflux | Schiff Base researchgate.net |

The imines derived from this compound serve as crucial intermediates for synthesizing nitrogen-containing heterocycles, most notably azetidinones (β-lactams), via the Staudinger cycloaddition. researchgate.netmdpi.com In this reaction, the imine undergoes a [2+2] cycloaddition with a ketene, which can be generated in situ from an acyl chloride and a base like triethylamine. mdpi.com

For example, the synthesis of 1,4-diaryl-3-chloro-2-azetidinones is achieved by reacting an aromatic imine with chloroacetyl chloride in the presence of triethylamine. mdpi.com The reaction conditions, such as the choice of solvent, can influence the diastereoselectivity of the product, yielding either cis or trans isomers. mdpi.com Microwave-assisted synthesis has also been employed to accelerate the cyclization process, offering a rapid and efficient route to azetidinone derivatives. rasayanjournal.co.in

Table 2: Azetidinone Synthesis via Staudinger Cycloaddition

| Imine Precursor | Ketene Precursor | Base/Conditions | Product |

|---|---|---|---|

| Aromatic Imines | Chloroacetyl chloride | Triethylamine, CH₂Cl₂ | 1,4-Diaryl-3-chloro-2-azetidinones mdpi.com |

The aldehyde group can participate in base-catalyzed Aldol-type condensation reactions with ketones that possess an α-hydrogen. organic-chemistry.org When the ketone is an acetophenone (B1666503), this reaction, known as the Claisen-Schmidt condensation, yields chalcones or α,β-unsaturated ketones. uns.ac.id Chalcones are precursors to flavonoids and are investigated for a range of biological activities. nih.gov

In a typical synthesis, an aldehyde like 4-bromobenzaldehyde (B125591) is reacted with a ketone such as acetophenone in the presence of a base like sodium hydroxide (B78521) in an alcohol-water solvent system. odinity.com The reaction proceeds through the formation of an enolate ion from the ketone, which then nucleophilically attacks the carbonyl carbon of the aldehyde. uns.ac.id Subsequent dehydration of the resulting β-hydroxy ketone adduct leads to the formation of the conjugated chalcone (B49325) system, which is the thermodynamic driving force for the reaction. organic-chemistry.orgthermofisher.com Microwave-assisted methods have also been developed to synthesize chalcones in shorter reaction times and with high yields. uns.ac.id

Table 3: Chalcone Synthesis using 4-Bromobenzaldehyde

| Aldehyde | Ketone | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Acetophenone | Sodium Hydroxide | 65% | odinity.com |

| Benzaldehyde | 4-Bromoacetophenone | Sodium Hydroxide | 94.6% (Conventional) | uns.ac.id |

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring is a versatile handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to generate novel pyrimidine (B1678525) analogs. mdpi.com The choice of base and solvent is crucial for optimizing the reaction yield. mdpi.com The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is invaluable for creating rigid, conjugated systems. nih.gov Copper-free Sonogashira protocols have been developed to avoid issues like alkyne homocoupling. nih.gov These reactions can be carried out under mild, room-temperature conditions with appropriate catalyst systems. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction is highly stereoselective, typically yielding the E (trans) isomer of the product. organic-chemistry.orgthieme-connect.de The reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Table 4: Overview of Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst, Base | C(sp²)-C(sp²) wikipedia.org |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) wikipedia.org |

| Heck | Alkene | Pd Catalyst, Base | C(sp²)-C(sp²) wikipedia.org |

Nucleophilic aromatic substitution (SNA_r) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org This reaction is generally challenging for simple aryl halides like bromobenzene (B47551) derivatives. It typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the bromophenyl ring itself lacks strong activation for a classical S_NAr reaction. The pyridine (B92270) ring and the aldehyde group are electron-withdrawing, but their influence across the biphenyl (B1667301) system is attenuated. Therefore, displacing the bromine atom via a standard S_NAr pathway with common nucleophiles would likely require harsh reaction conditions. However, recent developments have shown that directed S_NAr reactions can occur even without strong electron-withdrawing groups, using specific directing groups and conditions. nih.gov While not directly reported for this specific molecule, such modern methodologies could potentially be explored. In general, for functionalizing this position, cross-coupling reactions are the more common and efficient strategy. nih.gov

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is fundamental to its role in coordination chemistry and its ability to undergo quaternization and N-oxidation.

Coordination Chemistry with Transition Metals

The pyridine nitrogen of this compound can readily coordinate to transition metal centers, acting as a monodentate ligand. This coordination ability is a well-established characteristic of pyridine and its derivatives in forming a wide array of metal complexes. arkat-usa.orgcuni.cz The formation of these complexes is driven by the Lewis basicity of the pyridine nitrogen, which donates its lone pair of electrons to a vacant orbital of the metal ion.

The steric and electronic properties of the ligands attached to the pyridine ring can influence the stability and geometry of the resulting metal complexes. In the case of this compound, the bulky 4-bromophenyl group at the 4-position and the aldehyde group at the 3-position can exert steric hindrance, potentially affecting the coordination environment around the metal center.

While specific studies on the coordination complexes of this compound are not extensively documented in the reviewed literature, the behavior of analogous pyridine-based ligands provides valuable insights. For instance, studies on other substituted pyridines have shown the formation of stable complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc. rsc.org The coordination number and geometry of these complexes can vary, with octahedral and square-planar arrangements being common. rsc.org The nature of the metal ion and the other ligands in the coordination sphere also play a crucial role in determining the final structure.

Table 1: Examples of Transition Metal Complexes with Pyridine-based Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Geometry | Reference |

| Pyridine-3-carboxamide (as dithiocarbamate) | Co(II), Ni(II), Zn(II) | M(ndtc)₂ | Octahedral | rsc.org |

| Pyridine-3-carboxamide (as dithiocarbamate) | Cu(II) | Cu(ndtc)₂ | Square-planar | rsc.org |

Quaternization and N-Oxidation Reactions

Quaternization:

The nucleophilic pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction, known as quaternization, is a common transformation for pyridines. osti.gov The reaction of this compound with an alkylating agent, such as an alkyl halide, would lead to the formation of a positively charged pyridinium ion, with the alkyl group attached to the nitrogen atom. The rate and success of the quaternization reaction can be influenced by the nature of the alkylating agent and the substituents on the pyridine ring. For example, the reaction of pyridine derivatives with 1-bromoadamantane (B121549) and 1-iodoadamantane (B1585816) has been shown to be effective. osti.gov

N-Oxidation:

The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in the presence of a catalyst, or other specialized oxidizing reagents. arkat-usa.org The resulting N-oxide introduces a new functional group that significantly alters the electronic properties and reactivity of the pyridine ring. Pyridine N-oxides are known to be more reactive towards both electrophilic and nucleophilic substitution compared to the parent pyridine. scripps.edu A commercially available analogue, 4-pyridinecarboxaldehyde (B46228) N-oxide, highlights the feasibility of this transformation. sigmaaldrich.comstenutz.euscbt.com

The oxidation of pyridines can be chemoselective, and the choice of oxidizing agent and reaction conditions is crucial to achieve the desired N-oxide without affecting other sensitive functional groups like the aldehyde. arkat-usa.org

Table 2: Reagents for N-Oxidation of Pyridines

| Oxidizing Agent | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | arkat-usa.org |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | arkat-usa.org |

| Dimethyldioxirane (DMD) | arkat-usa.org |

| Bis(trimethylsilyl)peroxide (BTSP) | arkat-usa.org |

Cyclization Reactions and Annulation Strategies

The presence of both an aldehyde group and a reactive pyridine ring system in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions. These strategies often involve the aldehyde functionality as a key electrophilic center for intramolecular or intermolecular ring-forming reactions.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful methods for constructing complex polycyclic aromatic systems. For instance, [4+2] annulation strategies have been employed for the synthesis of acridines from the reaction of 2-aminoaryl ketones and arynes. nih.gov While not a direct example, this illustrates a potential pathway where the aldehyde in this compound could participate in similar cycloaddition reactions with appropriate partners.

Another relevant strategy is the construction of multi-aryl substituted pyridines through one-pot, four-component annulation reactions of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297). nih.gov This highlights the utility of aromatic aldehydes in building complex pyridine frameworks.

Furthermore, the aldehyde group can participate in cyclization reactions with adjacent functional groups or with external reagents. For example, computational studies on the cyclization of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde have shown that the reaction proceeds via a Knoevenagel condensation, driven by the protonation of the pyridine nitrogen which increases the acidity of the methyl groups. nih.gov This suggests that the reactivity of the aldehyde in this compound could be similarly modulated by the electronic state of the pyridine ring.

The synthesis of substituted pyridines via the coupling of β-enamine carbonyls with Rongalite also presents a potential synthetic route that could be adapted for derivatives of this compound. mdpi.com Additionally, the synthesis of selenophenes and their derivatives through the cyclization of diynols demonstrates the versatility of intramolecular annulation reactions in creating diverse heterocyclic structures. nih.gov

While specific examples of cyclization and annulation directly utilizing this compound are not prevalent in the searched literature, the reactivity patterns of analogous pyridinecarboxaldehydes and related aromatic aldehydes strongly suggest its potential as a versatile substrate for the synthesis of a wide range of fused and substituted heterocyclic compounds.

Role As a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems

The dual reactivity of 4-(4-Bromophenyl)nicotinaldehyde, stemming from its aldehyde functional group and the bromo-substituted phenyl ring, makes it a strategic building block for constructing complex heterocyclic systems. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings and are fundamental to medicinal chemistry and materials science. researchgate.netethernet.edu.et

The aldehyde group can participate in cyclization reactions to form new rings. For instance, it can react with various dinucleophiles. A common strategy involves the reaction of an aldehyde with a compound containing two nucleophilic centers, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, to form five- or six-membered heterocyclic rings like pyrazoles or oxazoles. pharmdbm.com While specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity of the aldehyde group is a well-established principle in heterocyclic synthesis. google.com

Furthermore, the 4-bromophenyl moiety is a key handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the fusion or attachment of other heterocyclic rings to the existing phenyl group. For example, related compounds like 4-(4-bromophenyl)-2,4-dioxobutanoic acid have been used to synthesize complex pyrazoline derivatives through condensation and cyclization reactions with thiosemicarbazide. mdpi.com In a similar vein, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) serves as a precursor for creating more elaborate, multi-ring heterocyclic structures through Suzuki coupling at the bromophenyl position. mdpi.comgoogle.com These examples highlight the synthetic utility of the bromophenyl group in building diverse heterocyclic architectures.

The general strategies for using bromophenyl-containing precursors in heterocyclic synthesis are summarized below:

| Starting Material Type | Reaction Type | Resulting Heterocycle Example |

| Bromophenyl-dicarbonyl | Condensation/Cyclization | Pyrazoline |

| Bromophenyl-pyrimidine | Suzuki Cross-Coupling | Arylated Pyrimidine (B1678525) |

| Bromophenyl-oxadiazole | Suzuki Cross-Coupling | Bi-heterocyclic systems |

This table illustrates general synthetic pathways using bromophenyl precursors to construct complex heterocyclic systems.

Precursor for the Synthesis of Novel Nicotinaldehyde Derivatives with Varied Substitutions

The bromine atom in this compound provides a reactive site for introducing a wide array of substituents onto the phenyl ring, thereby generating novel nicotinaldehyde derivatives. The most prominent method for achieving this functionalization is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, to form a new carbon-carbon bond. nih.govresearchgate.net

This reaction is highly valued for its mild conditions, tolerance of various functional groups (including the aldehyde group present in the molecule), and the stability of the organoboron reagents. nih.gov The general process involves the reaction of this compound with a selected arylboronic acid in the presence of a palladium catalyst and a base. nih.gov This methodology allows for the synthesis of a library of bi-aryl nicotinaldehyde derivatives, where the bromo-substituent is replaced by different aryl or heteroaryl groups.

A study on the synthesis of new nicotinaldehyde derivatives demonstrated the effectiveness of this approach. Although the study focused on isomers like 4-bromonicotinaldehyde, the chemical principles are directly applicable. nih.gov The reaction of a bromonicotinaldehyde with various arylboronic acids using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) yields the corresponding arylated nicotinaldehyde derivatives in good to excellent yields. nih.gov

Below is a table representing typical Suzuki-Miyaura coupling reactions on a bromonicotinaldehyde scaffold to produce novel derivatives:

| Bromonicotinaldehyde Isomer | Coupling Partner (Boronic Acid) | Catalyst / Base | Product | Yield (%) |

| 4-bromonicotinaldehyde | 2,3-dimethyl phenyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(2,3-dimethylphenyl) nicotinaldehyde | 80% nih.gov |

| 3-bromonicotinaldehyde | 3-Bromo phenyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(3-bromophenyl) nicotinaldehyde | 78% nih.gov |

This interactive table showcases examples of novel nicotinaldehyde derivatives synthesized via Suzuki-Miyaura coupling, based on data from related isomers. nih.gov

This synthetic versatility makes this compound a valuable precursor for creating a diverse range of substituted nicotinaldehydes, which can then be used for further synthetic elaborations or for screening in various applications.

Intermediate in the Development of Functional Organic Materials (e.g., liquid crystals containing heterocyclic motifs)

The molecular structure of this compound, characterized by its rigid, aromatic, and heterocyclic components, makes it an attractive intermediate for the synthesis of functional organic materials. researchgate.netorgmathun.comjhu.edu These materials are designed to have specific electronic, optical, or self-assembly properties for applications in areas like optoelectronics. rsc.org

One important class of functional organic materials is liquid crystals. The properties of liquid crystals are highly dependent on molecular shape, and molecules that are elongated and rigid, often containing multiple aromatic or heterocyclic rings, are common candidates. The synthesis of such molecules often relies on building-block approaches, where smaller fragments are connected to create the final, larger structure.

The this compound molecule possesses several features that are desirable in a liquid crystal precursor. It has a rigid core composed of two aromatic rings (phenyl and pyridine). The bromine atom serves as a convenient reactive handle for elongation of the molecule through cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net By reacting this compound with various phenylboronic acids, one can systematically extend the conjugated π-system, a common strategy in the design of liquid crystalline materials. For example, the synthesis of quaterphenyl (B1678625) liquid crystals has been achieved by the cross-coupling of bromo-substituted terphenyls with fluoro-substituted phenyl boronic acids. researchgate.net This demonstrates a viable pathway for building the extended, rod-like structures often required for liquid crystallinity.

While direct reports on liquid crystals synthesized from this compound are not prominent, the synthesis of related materials provides strong evidence for its potential in this field. researchgate.net The aldehyde group can also be used to introduce other functionalities or to connect the core to other molecular fragments, further tuning the material's properties.

Future Research Directions and Advanced Synthetic Challenges

Stereoselective Synthesis of Chiral Derivatives (Based on related nicotine (B1678760) analogues)

The development of methods for the stereoselective synthesis of chiral derivatives of 4-(4-bromophenyl)nicotinaldehyde is a significant area for future research. While direct stereoselective synthesis of this specific compound is not widely reported, approaches used for analogous chiral nicotine and pyridine (B92270) derivatives can provide a roadmap. rsc.orgresearchgate.net The synthesis of chiral, non-racemic pyrrolidine (B122466) alkaloids like nicotine is a well-established field that can offer valuable strategies. researchgate.net

Future efforts could focus on the asymmetric addition of nucleophiles to the aldehyde group of this compound to create chiral alcohols. Furthermore, the pyridine ring itself can be a source of chirality. The synthesis of chiral pyridine sulfoxides, for instance, has been achieved through asymmetric induction in aromatic ortho-directed metalation-reaction sequences with electrophiles. acs.org Another promising avenue is the use of chiral auxiliaries or catalysts in the synthesis of the pyridine ring or its precursors. nih.gov For example, copper-catalyzed asymmetric methods have been used to directly functionalize pyridines with terminal alkynes, yielding useful propargylcarbamates. nih.gov The development of stereodivergent and stereoselective synthesis methods, such as those used for cis- and trans-4-substituted prolinols, could also be adapted. elsevierpure.com

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives typically relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling. A key area for future research is the development of greener and more sustainable versions of these synthetic routes. This includes the use of more environmentally benign solvents, lower catalyst loadings, and more energy-efficient reaction conditions. rsc.orgnih.gov

Recent advances in greener cross-coupling reactions include the use of water as a solvent, which is highly desirable from an environmental perspective. rsc.org The development of water-soluble ligands and catalysts, such as those based on hydrophilic nitrogen ligands or N-heterocyclic carbenes (NHCs), has enabled efficient Suzuki, Sonogashira, and Heck couplings in aqueous media. rsc.org Furthermore, the use of biodegradable catalyst supports, such as chitosan, has been shown to be effective for the synthesis of 1,4-dihydropyridine (B1200194) scaffolds under ultrasonic conditions, offering a recyclable catalytic system. nih.gov The exploration of iron-catalyzed cross-coupling reactions also presents a more sustainable alternative to palladium-based systems due to the higher abundance and lower cost of iron. nih.govrsc.org Biocatalytic methods, which utilize enzymes to perform highly selective reactions under mild conditions, also hold significant promise for the sustainable synthesis of substituted organic building blocks. rsc.org

In-Depth Mechanistic Studies of Key Transformation Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. The Suzuki-Miyaura coupling, a key reaction in its synthesis, proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org However, the specific details of these steps, particularly for heterocyclic substrates, can be complex and warrant further investigation. digitellinc.comrsc.org

Future research should focus on detailed mechanistic studies of the Suzuki-Miyaura coupling involving bromonicotinaldehyde derivatives. This could involve a combination of experimental techniques, such as kinetic analysis and the isolation and characterization of reaction intermediates, and computational studies. libretexts.orgrsc.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the reaction pathways, transition states, and the role of the catalyst and base. mdpi.com Such studies can help in understanding the site selectivity in polyhalogenated substrates and the influence of electronic and steric effects on the reaction outcome. rsc.org

Expansion of Reaction Scope for Diverse Heterocyclic Libraries

The aldehyde functionality and the bromine atom in this compound make it a versatile scaffold for the synthesis of diverse libraries of heterocyclic compounds. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions with various nucleophiles to form imines, oximes, and hydrazones. researchgate.netrsc.orgwikipedia.org These derivatives can then be used in further cyclization reactions to construct a variety of heterocyclic rings. nih.govresearchgate.net

Future research should aim to expand the scope of reactions utilizing this compound as a building block. This could involve its use in multicomponent reactions to generate complex molecular architectures in a single step. researchgate.netmdpi.comacs.org The development of methods for the late-stage functionalization of the pyridine ring would also be highly valuable, allowing for the introduction of additional diversity into the molecular scaffold. researchgate.netchemrxiv.orgnih.govsigmaaldrich.com The synthesis of 4-arylpyridines and their derivatives has been shown to be of interest for their potential as P-glycoprotein inhibitors, highlighting the therapeutic potential of such libraries. nih.gov

Application in Chemical Biology Tools (e.g., fluorescent nucleoside analogues from related heterocyclic scaffolds)

The unique photophysical properties that can arise from the conjugation of the bromophenyl and pyridine rings make this compound and its derivatives promising candidates for the development of chemical biology tools. In particular, the synthesis of fluorescent probes for the detection of biologically relevant molecules and processes is a burgeoning area of research. mdpi.comnih.govresearchgate.netmdpi.com

Future research could focus on the design and synthesis of fluorescent sensors based on the this compound scaffold. The aldehyde group can be derivatized with fluorogenic reagents to create probes that exhibit a change in fluorescence upon interaction with a specific analyte. researchgate.netnih.gov For example, pyridine-based fluorescent probes have been developed for the detection of metal ions and formaldehyde. researchgate.netmdpi.com Furthermore, the structural similarity of the pyridine ring to components of nucleosides suggests that derivatives of this compound could be used to create fluorescent nucleoside analogues. rsc.org These analogues could be employed to study DNA and RNA structure and function, as well as the activity of enzymes involved in nucleic acid metabolism. The parent compound, nicotinaldehyde, has been identified as a novel precursor for NAD biosynthesis, and its derivatives could be used to probe NAD-dependent pathways in cells. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。